molecular formula C26H23N3O3 B3218371 5-(3-methoxybenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189504-18-4

5-(3-methoxybenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B3218371
CAS RN: 1189504-18-4
M. Wt: 425.5
InChI Key: FYFOLWSDPCFFFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-methoxybenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, commonly known as PMY-1, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. The compound has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial effects.

Mechanism of Action

The exact mechanism of action of PMY-1 is not fully understood. However, it has been proposed that PMY-1 exerts its biological effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. In addition, PMY-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
PMY-1 has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, PMY-1 has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the activity of certain enzymes involved in cell survival. In addition, PMY-1 has been shown to exhibit antiviral and antibacterial effects by inhibiting the replication of the virus or bacteria. PMY-1 has also been shown to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of PMY-1 is its potent anticancer activity against a wide range of cancer cell lines. In addition, PMY-1 exhibits antiviral and antibacterial effects, which may have potential therapeutic applications. However, one of the limitations of PMY-1 is its limited solubility in water, which may limit its use in certain experiments. In addition, further studies are needed to fully understand the mechanism of action of PMY-1 and its potential side effects.

Future Directions

There are several potential future directions for the study of PMY-1. One area of research could focus on optimizing the synthesis method for PMY-1 to improve its purity and yield. In addition, further studies are needed to fully understand the mechanism of action of PMY-1 and its potential side effects. Another area of research could focus on developing novel derivatives of PMY-1 with improved solubility and potency. Finally, clinical trials are needed to evaluate the safety and efficacy of PMY-1 as a potential therapeutic agent for cancer, viral, and bacterial infections, and neurodegenerative diseases.

Scientific Research Applications

PMY-1 has been extensively studied for its potential therapeutic properties. In vitro studies have shown that PMY-1 exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. PMY-1 has also been shown to exhibit antiviral activity against influenza A virus and antibacterial activity against Staphylococcus aureus. In addition, PMY-1 has been shown to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

5-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c1-31-20-12-10-18(11-13-20)15-28-17-27-24-22-8-3-4-9-23(22)29(25(24)26(28)30)16-19-6-5-7-21(14-19)32-2/h3-14,17H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFOLWSDPCFFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-methoxybenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-methoxybenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Reactant of Route 2
Reactant of Route 2
5-(3-methoxybenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Reactant of Route 3
Reactant of Route 3
5-(3-methoxybenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Reactant of Route 4
Reactant of Route 4
5-(3-methoxybenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Reactant of Route 5
Reactant of Route 5
5-(3-methoxybenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Reactant of Route 6
Reactant of Route 6
5-(3-methoxybenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.